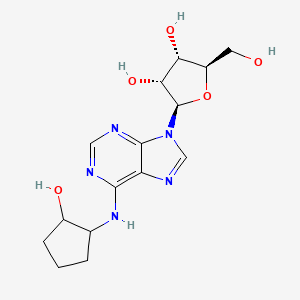
Acetic acid, (3,4,5-trichlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3,4,5-trichlorophenoxy)-, is a chlorinated derivative of phenoxyacetic acid. This compound is characterized by the presence of three chlorine atoms attached to the phenoxy ring, making it a trichlorinated phenoxyacetic acid. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,4,5-trichlorophenoxy)-, typically involves the chlorination of phenoxyacetic acid. The process begins with the chlorination of phenol to produce 3,4,5-trichlorophenol. This intermediate is then reacted with chloroacetic acid under alkaline conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetic acid derivative .
Industrial Production Methods
Industrial production of acetic acid, (3,4,5-trichlorophenoxy)-, follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (3,4,5-trichlorophenoxy)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenoxy group to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (3,4,5-trichlorophenoxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, including its potential as a herbicide.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (3,4,5-trichlorophenoxy)-, involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt growth and development. This leads to uncontrolled growth and eventual death of the plant. The compound’s interaction with auxin receptors and subsequent activation of downstream signaling pathways are key to its herbicidal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another trichlorinated phenoxyacetic acid with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A dichlorinated analog with widespread use as a herbicide.
4-Chlorophenoxyacetic acid (4-CPA): A monochlorinated phenoxyacetic acid used in plant growth regulation.
Uniqueness
Acetic acid, (3,4,5-trichlorophenoxy)-, is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its trichlorinated structure makes it more potent as a herbicide compared to its dichlorinated and monochlorinated counterparts. Additionally, its specific interaction with auxin receptors sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
80496-87-3 |
|---|---|
Molekularformel |
C8H5Cl3O3 |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
2-(3,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-5-1-4(14-3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
DAIMSMGGQIIQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)



![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)


![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)



